molecular formula C19H19N3OS B2818924 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide CAS No. 2034569-50-9

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2818924
CAS No.: 2034569-50-9
M. Wt: 337.44
InChI Key: DAWZFLSIGDKJTL-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of benzothiazole carboxamide derivatives that have been investigated for their potential as GPR120 agonists . GPR120 (also known as Free Fatty Acid Receptor 4) is a G-protein-coupled receptor recognized as a key target for metabolic diseases; its modulation can improve insulin sensitivity and glucose tolerance, positioning this compound as a candidate for research into novel therapeutics for type 2 diabetes and related metabolic disorders . The specific structure, featuring a 2-ethylbenzothiazole core linked to a 5-cyclopropylpyridin-3-ylmethyl group, is optimized for potent biological activity. This product is intended for research purposes only, specifically for in vitro and in vivo studies aiming to elucidate metabolic signaling pathways and for the development of new anti-diabetic agents. It is supplied with high purity and quality, ensuring reliability for experimental use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-18-22-16-6-5-14(8-17(16)24-18)19(23)21-10-12-7-15(11-20-9-12)13-3-4-13/h5-9,11,13H,2-4,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWZFLSIGDKJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of the Cyclopropylpyridine Moiety : This can be accomplished via nucleophilic substitution reactions.
  • Final Amide Formation : The carboxylic acid group is converted to an amide through coupling reactions.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown:

  • Cytotoxic Effects : In vitro studies revealed that these compounds possess moderate to excellent cytotoxic activity against various cancer cell lines such as NCI-H226 and MDA-MB-231, with IC₅₀ values ranging from 0.24 to 0.92 µM .
CompoundCell LineIC₅₀ (µM)
18eNCI-H2260.31
18eMDA-MB-2310.24

The proposed mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells. Structure-activity relationship (SAR) studies indicate that modifications on the benzothiazole core significantly influence potency and selectivity against cancer cells .

Antiviral Activity

Emerging research has also indicated antiviral properties against viruses such as H5N1 and SARS-CoV-2. Compounds derived from similar structures have exhibited:

  • Inhibition Rates : Significant inhibition rates were observed at low concentrations (e.g., 93% inhibition against H5N1 at 0.5 μmol/μL) .
CompoundVirusInhibition (%) at 0.5 μmol/μL
8hH5N193
8fSARS-CoV-2IC₅₀ = 10.52 µM

Case Studies

  • Study on Anticancer Activity : A study evaluated several benzothiazole derivatives for their anticancer effects, highlighting that modifications at specific positions on the benzothiazole ring could enhance activity against multiple cancer types .
  • Antiviral Efficacy Assessment : Another investigation focused on the antiviral properties of benzothiazole derivatives against H5N1 and SARS-CoV-2, demonstrating that certain substitutions significantly improved efficacy compared to standard antiviral treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on structural analogs, primarily thiazole- and carboxamide-containing compounds, to highlight how substituent variations influence physicochemical and biological properties.

Structural Analogs from Pharmaceutical Impurities

describes impurities in pharmaceutical formulations, including:

  • Impurity-I: Contains a 1,3-thiazole ring with a 2-ethyl substituent and a carboxamide linkage to a complex amino-acid-like chain.
  • Impurity-L: Features a 2-isopropyl-substituted thiazole and a methylamino-carbonyl group.

Key Comparisons :

Benzothiazole vs. Thiazole Core: The target compound’s benzothiazole core (a fused benzene-thiazole system) offers greater aromaticity and planar rigidity compared to the monocyclic thiazole in impurities. This difference may enhance π-π stacking interactions in biological targets.

Substituent Effects: Cyclopropyl vs. Ethyl vs. Methyl Substituents: The 2-ethyl group on the benzothiazole may confer moderate steric hindrance, influencing binding pocket accessibility versus smaller methyl groups in analogs.

Carboxamide Linkage: All compounds share a carboxamide bridge, critical for hydrogen bonding with biological targets. However, the pyridine vs. thiazole/amino acid substituents in impurities may alter solubility or metabolic stability.

Implications of Structural Differences
  • Lipophilicity : The cyclopropyl group (target compound) is less lipophilic than isopropyl (Impurity-L) but more so than methyl, affecting membrane permeability.
  • Metabolic Stability : Bulkier substituents (e.g., cyclopropyl) may resist oxidative metabolism compared to linear alkyl chains.
  • Target Selectivity: The benzothiazole-pyridine system may favor kinase inhibition, while Impurity-I’s amino acid-like chain could interact with proteolytic enzymes.

Data Table: Structural and Predicted Property Comparison

Compound Name Core Structure Key Substituents Predicted Molecular Weight (g/mol) Predicted LogP
Target Compound Benzothiazole 2-ethyl, 6-carboxamide-(5-cyclopropylpyridin-3-yl)methyl ~383.4 ~3.2
Impurity-I () Thiazole 2-ethyl, carboxamide-linked amino acid chain ~750.8 ~2.8
Impurity-L () Thiazole 2-isopropyl, methylamino-carbonyl ~310.4 ~2.5

Notes:

  • Molecular weights calculated using atomic masses; LogP estimated via fragment-based methods.
  • The target compound’s higher LogP reflects the cyclopropyl and benzothiazole groups.

Methodological Context: Lumping Strategy and Crystallography

The lumping strategy () groups compounds with similar structures and properties, as seen in the comparison of the target compound with Impurity-I/L. While these analogs share carboxamide and thiazole motifs, their divergent substituents justify separate analysis in drug development to optimize target affinity and ADMET profiles .

Crystallographic tools like SHELXL and ORTEP-3 (–3) enable precise structural validation, ensuring accurate comparisons of bond geometries and intermolecular interactions critical for structure-activity relationships .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDCI, HOBt, DMF, RT, 12h65–75
Cyclopropane FunctionalizationNaBH4, MeOH, 0°C→RT50–60
PurificationSilica gel (CH2Cl2:MeOH 95:5)>90% purity

Advanced: How can structural contradictions in crystallographic data be resolved?

Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) require robust validation:

  • Software Cross-Validation : Use SHELX for refinement and WinGX/ORTEP-3 for graphical validation . SHELXL’s constraints are critical for handling disordered cyclopropane or benzothiazole moieties .
  • Twinned Data Analysis : For high-resolution data, employ SHELXPRO to model twinning and validate thermal parameters .
  • Comparative Metrics : Compare derived structures with analogous benzothiazole derivatives (e.g., N-(6-chloro-1,3-benzothiazol-2-yl) analogs) to identify outliers .

Basic: What analytical techniques are essential for confirming molecular identity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane proton splitting (δ 0.5–1.5 ppm) and benzothiazole aromatic signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Diffraction : Single-crystal analysis to resolve stereochemical ambiguities, particularly for the cyclopropane-pyridine junction .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueExpected DataReference
¹H NMR (CDCl3)δ 1.1–1.3 (cyclopropyl CH2), δ 2.8 (2-ethyl CH3)
HRMS (ESI+)m/z 382.12 [M+H]⁺ (C20H20N3OS)
IR1660–1680 cm⁻¹ (C=O stretch)

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Variation of Substituents : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or pyridine (e.g., chloro-substituted) groups to assess impact on bioactivity .
  • Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .

Example SAR Findings from Analogous Compounds:

  • Pyridine methylation (as in ) increases metabolic stability by 30% in hepatic microsome assays.
  • Cyclopropane substitution enhances membrane permeability (logP reduction by 0.5 units) .

Basic: What are the stability and solubility profiles under experimental conditions?

Answer:

  • Solubility : Moderate in DMSO (>10 mM) but low in aqueous buffers (<0.1 mM at pH 7.4). Use co-solvents (e.g., 5% Cremophor EL) for in vitro assays .
  • Stability : Degrades <5% over 24h at 25°C in PBS but degrades 15% at 40°C. Store at –20°C under nitrogen .

Advanced: How to address conflicting bioactivity data in different assay systems?

Answer:

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times to reduce variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidative derivatives) that may skew results .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate potency metrics .

Basic: What computational tools are recommended for molecular modeling?

Answer:

  • Density Functional Theory (DFT) : Gaussian 16 to optimize cyclopropane ring geometry and charge distribution .
  • Molecular Dynamics (MD) : GROMACS for simulating membrane permeability or protein-ligand stability .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink and identify binding partners .

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